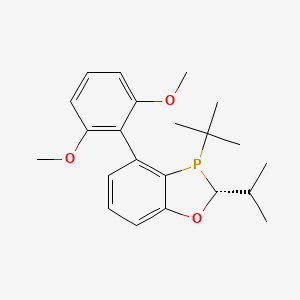![molecular formula C12H11NO2S2 B2526229 2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one CAS No. 3161-47-5](/img/structure/B2526229.png)
2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one (PMTO) is a heterocyclic compound belonging to the class of oxazolines. It is a colorless solid that is soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO). PMTO is a versatile compound that is used in a variety of scientific and industrial applications. It is commonly used as a reagent in organic synthesis, as an intermediate for the production of pharmaceuticals, and as a catalyst in the polymerization of styrene. PMTO has also been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
Applications De Recherche Scientifique
Organic Synthesis
This compound is a derivative of Meldrum’s acid, which is a very useful reagent in the synthesis of heterocyclic compounds . It’s used in the preparation of acyl Meldrum’s acids, an important class of Meldrum’s acid derivatives .
Synthesis of Nickel Bis (Dicarbollide) Derivatives
Methylsulfanyl derivatives of nickel bis (dicarbollide) have been synthesized starting from [Ni (acac) 2] 3 and the corresponding methylsulfanyl derivatives of nido-carborane . This compound could potentially be used in similar syntheses.
Synthesis of Triazolopyrimidine Derivatives
The reaction of 2-[bis(methylsulfanyl)methylidene]malononitrile with 1H-1,2,4-triazol-3-amine in N,N-dimethylformamide in the presence of anhydrous potassium carbonate leads to the formation of 7-imino-5-(methylsulfanyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile . This indicates that the compound can be used in the synthesis of triazolopyrimidine derivatives.
Development of Molecular Switches
Molecular switches are molecules or supramolecular assemblies that can exist in two or more stable states. They can be transformed from one state to another by means of various external stimuli via rotation of these components . This compound, due to its ability to form stable derivatives, could potentially be used in the development of such molecular switches.
Development of Chemosensors
The compound’s derivatives have been used in the design of fluorescent and colorimetric chemosensors for cations based on 1,8-naphthalimide derivatives . This suggests that the compound could be used in the development of chemosensors.
Development of Photoluminescent Materials
The compound’s derivatives have been used in the fabrication of photoluminescent CdS nanocrystals . This indicates that the compound could be used in the development of photoluminescent materials.
Propriétés
IUPAC Name |
4-[bis(methylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-16-12(17-2)9-11(14)15-10(13-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMDYAMIKLTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C1C(=O)OC(=N1)C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2526148.png)


![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2526153.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2526156.png)
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2526158.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B2526159.png)
![N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526161.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2526162.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2526163.png)
![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2526167.png)